

# Application Note: Solid-Phase Extraction of Desfuroylceftiofur from Plasma Samples

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## Compound of Interest

Compound Name: Desfuroylceftiofur

Cat. No.: B1239554

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## Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Following administration, it is rapidly metabolized to **desfuroylceftiofur**, which is the primary microbiologically active metabolite. For accurate pharmacokinetic and residue analysis, it is crucial to quantify ceftiofur and its **desfuroylceftiofur**-related metabolites in plasma. A common analytical strategy involves a derivatization step to convert ceftiofur and all its related metabolites into a single, stable compound, **desfuroylceftiofur** acetamide (DCA).<sup>[1][2][3]</sup> This conversion simplifies the analytical procedure and ensures consistent quantification.

Solid-phase extraction (SPE) is a critical sample preparation technique that removes interfering substances from the plasma matrix and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.<sup>[4]</sup> This application note provides a detailed protocol for the solid-phase extraction of **desfuroylceftiofur** from plasma samples, followed by analysis using liquid chromatography.

## Analytical Principle

The analytical method is based on the following key steps:

- **Reduction:** Plasma samples are treated with a reducing agent, such as dithioerythritol (DTE), to cleave the thioester bond of ceftiofur and reduce any disulfide-linked metabolites to

**desfuroylceftiofur**.[\[2\]](#)[\[3\]](#)

- Derivatization: The resulting **desfuroylceftiofur** is then derivatized with iodoacetamide to form the stable **desfuroylceftiofur** acetamide (DCA).[\[2\]](#)[\[3\]](#)
- Solid-Phase Extraction: The plasma sample is loaded onto an SPE cartridge (e.g., C18 or Oasis HLB) which retains the DCA.
- Washing: The cartridge is washed to remove endogenous plasma components and other interferences.
- Elution: The purified DCA is eluted from the cartridge using an organic solvent.
- Analysis: The eluate is evaporated, reconstituted, and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Quantitative Performance Data

The following tables summarize the quantitative performance of HPLC methods for the analysis of **desfuroylceftiofur** (as DCA) in plasma following solid-phase extraction.

Table 1: Method Recovery and Linearity

Analyte	SPE Cartridge	Recovery (%)	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Reference
Desfuroylceftiofur acetamide	C18	90 - 100	Not Specified	Not Specified	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Desfuroylceftiofur acetamide	Oasis HLB	95 - 104	0.1 - 100	>0.999	<a href="#">[1]</a>

Table 2: Method Precision and Limits of Quantification

Analyte	Lower Limit of Quantification (LLOQ) (µg/mL)	Intra-assay Variability (% RSD)	Inter-assay Variability (% RSD)	Reference
Desfuroylceftiofur acetamide	0.1	Not Specified	Not Specified	<a href="#">[5]</a> <a href="#">[6]</a>
Desfuroylceftiofur acetamide	0.1	0.7 - 4.5	3.6 - 8.8	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Derivatization and Solid-Phase Extraction using C18 Cartridge

This protocol is based on a widely cited method for the determination of **desfuroylceftiofur** in plasma.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Plasma samples
- Cefotaxime and Ceftriaxone (internal standard) reference standards
- Methanol
- Dithioerythritol (DTE)
- 0.1 M Phosphate buffer (pH 8.7)
- 0.1 M Ammonium acetate
- Iodoacetamide
- Sodium hydroxide (for pH adjustment)
- 2% Acetic acid

- C18 SPE cartridges
- SAX SPE cartridges

Procedure:

- Sample Pre-treatment and Reduction:
  - To a suitable volume of plasma, add 0.1 M phosphate buffer (pH 8.7) containing dithioerythritol.
  - Incubate the mixture under a nitrogen atmosphere for 15 minutes at 50°C.[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Centrifuge the sample to pellet any precipitated proteins.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Initial Solid-Phase Extraction (C18):
  - Condition a C18 SPE cartridge with methanol followed by water.
  - Load the supernatant from the previous step onto the conditioned C18 cartridge.
  - Wash the cartridge with 0.1 M ammonium acetate.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- On-Cartridge Derivatization:
  - Add 0.1 M ammonium acetate containing iodoacetamide to the cartridge.
  - Allow the cartridge to stand in the dark for 30 minutes to facilitate the derivatization of **desfuoylceftiofur** to **desfuoylceftiofur** acetamide.[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Drain and rinse the cartridge.
- Elution from C18:
  - Elute the **desfuoylceftiofur** acetamide from the C18 cartridge with methanol.[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Evaporate the eluate to dryness under a stream of nitrogen.
- Second Solid-Phase Extraction (SAX):

- Dissolve the dried residue in a solution of sodium hydroxide (pH 10.6).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Condition a SAX SPE cartridge.
- Load the dissolved residue onto the SAX cartridge.
- Elute the derivative with 2% acetic acid.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Final Preparation and Analysis:
  - Reduce the volume of the eluate.
  - Dissolve the final residue in the mobile phase for LC analysis.

## Protocol 2: Derivatization and Solid-Phase Extraction using Oasis HLB Cartridge

This protocol provides a more streamlined approach for the extraction of **desfuroylceftiofur** from plasma.[\[1\]](#)[\[2\]](#)

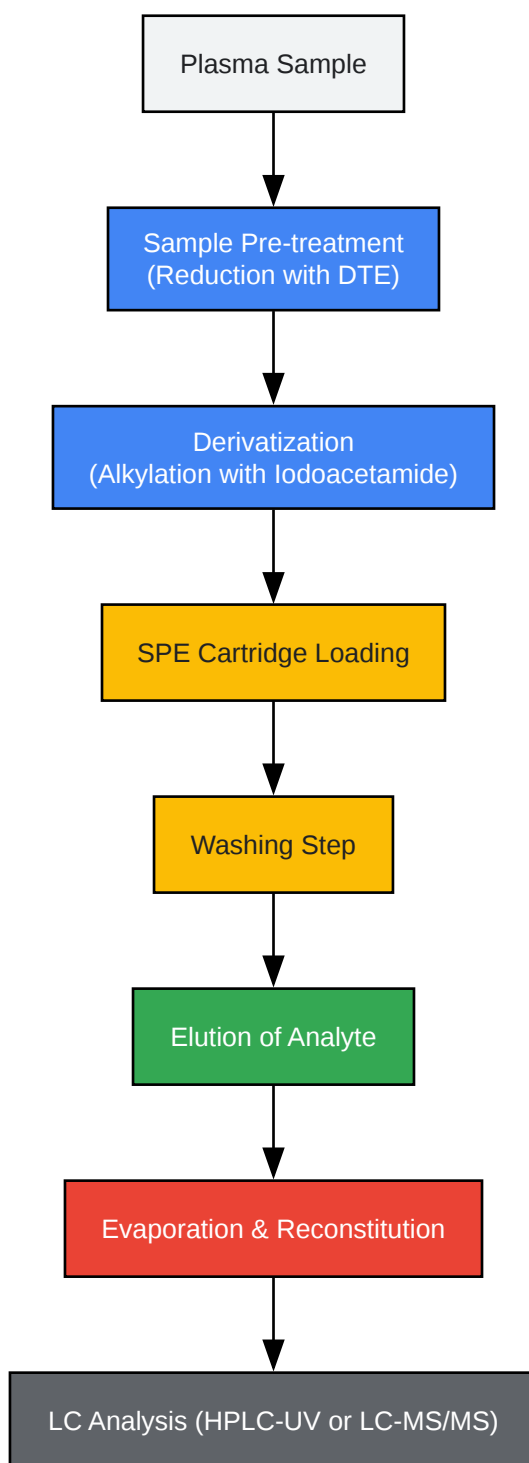
Materials:

- Plasma samples
- Cefotaxime and Ceftiofur (internal standard) reference standards
- Methanol
- Dithioerythritol (DTE)
- Borate buffer
- Iodoacetamide buffer
- Oasis HLB SPE cartridges
- 5% Glacial acetic acid in methanol

Procedure:

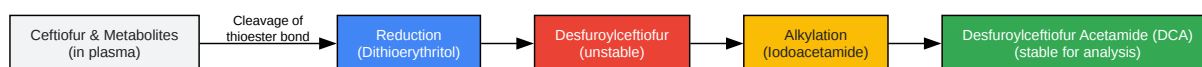
- Sample Pre-treatment and Derivatization:
  - Thaw frozen plasma samples and vortex.
  - To 100  $\mu$ L of plasma, add 15  $\mu$ L of internal standard (100  $\mu$ g/mL Cefotaxime).[\[1\]](#)[\[2\]](#)
  - Add 7 mL of 0.4% dithioerythritol in borate buffer.[\[1\]](#)[\[2\]](#)
  - Incubate in a 50°C water bath for 15 minutes.[\[1\]](#)[\[2\]](#)
  - Cool the tubes to room temperature and add 1.5 mL of iodoacetamide buffer.[\[1\]](#)[\[2\]](#)
- Solid-Phase Extraction (Oasis HLB):
  - Condition an Oasis HLB SPE cartridge with methanol followed by water.
  - Pass the entire solution from the previous step through the pre-conditioned cartridge.[\[1\]](#)
- Elution:
  - Elute the analytes with 5% glacial acetic acid in methanol.[\[1\]](#)[\[2\]](#)
- Final Preparation and Analysis:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[\[1\]](#)[\[2\]](#)
  - Reconstitute the residue in 200  $\mu$ L of the mobile phase.[\[1\]](#)[\[2\]](#)
  - Inject an aliquot into the HPLC system for analysis.

## Visualizations



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Caption: General workflow for the solid-phase extraction of **desfuoylceftiofur** from plasma.



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Caption: Derivatization pathway of ceftiofur to **desfuroylceftiofur** acetamide (DCA).

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